molecular formula C24H16Cl3N4Rh B15249236 cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride CAS No. 22798-21-6

cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride

Cat. No.: B15249236
CAS No.: 22798-21-6
M. Wt: 569.7 g/mol
InChI Key: OCIADTCKFKZZDU-UHFFFAOYSA-K
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Description

cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is a coordination complex that features rhodium at its core, coordinated with two chloride ions and two 1,10-phenanthroline ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride typically involves the reaction of rhodium(III) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction can be represented as follows:

RhCl3+2Phencis-Rh(Phen)2Cl2Cl\text{RhCl}_3 + 2\text{Phen} \rightarrow \text{cis-Rh(Phen)}_2\text{Cl}_2\text{Cl} RhCl3​+2Phen→cis-Rh(Phen)2​Cl2​Cl

where Phen represents 1,10-phenanthroline. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.

    Redox Reactions: The rhodium center can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include water, halide ions, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of rhodium.

Major Products

    Substitution Reactions: Products include aquo complexes or other substituted rhodium complexes.

    Redox Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the rhodium complex.

Scientific Research Applications

cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Studied for its interactions with DNA and potential as a photoactivated chemotherapy agent.

    Medicine: Investigated for its anticancer properties, particularly its ability to bind to and cleave DNA upon light activation.

Mechanism of Action

The mechanism of action of cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride involves its ability to interact with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and function. Upon light activation, it can generate reactive oxygen species, leading to DNA cleavage and cell death. This photoactivated mechanism is of particular interest in the development of targeted anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • cis-Dichlorobis(1,10-phenanthroline)chromium(III)chloride
  • cis-Dichlorobis(1,10-phenanthroline)cobalt(III)chloride
  • cis-Dichlorobis(1,10-phenanthroline)iridium(III)chloride

Uniqueness

cis-Dichlorobis(1,10-phenanthroline)rhodium(III)chloride is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its chromium, cobalt, and iridium analogs, the rhodium complex exhibits distinct redox behavior and photochemical properties, making it particularly suitable for applications in photoactivated therapies and catalysis.

Properties

CAS No.

22798-21-6

Molecular Formula

C24H16Cl3N4Rh

Molecular Weight

569.7 g/mol

IUPAC Name

1,10-phenanthroline;trichlororhodium

InChI

InChI=1S/2C12H8N2.3ClH.Rh/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3

InChI Key

OCIADTCKFKZZDU-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Rh](Cl)Cl

Origin of Product

United States

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